molecular formula C6H6BNO5 B1439248 (4-Hydroxy-3-nitrophenyl)boronic acid CAS No. 850568-75-1

(4-Hydroxy-3-nitrophenyl)boronic acid

Cat. No. B1439248
M. Wt: 182.93 g/mol
InChI Key: GEQDFOXXEZKEPZ-UHFFFAOYSA-N
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Description

“(4-Hydroxy-3-nitrophenyl)boronic acid” is a chemical compound with the molecular formula C6H6BNO5 . It has a molecular weight of 182.93 and is typically stored in a refrigerator . The compound is solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “(4-Hydroxy-3-nitrophenyl)boronic acid” were not found, boronic acids are generally synthesized through various methods such as direct hydroboration of alkynes .


Molecular Structure Analysis

The InChI code for “(4-Hydroxy-3-nitrophenyl)boronic acid” is 1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Boronic acids, including “(4-Hydroxy-3-nitrophenyl)boronic acid”, are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .


Physical And Chemical Properties Analysis

“(4-Hydroxy-3-nitrophenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 182.93 . More specific physical and chemical properties such as boiling point, density, and flash point were not found in the search results.

Scientific Research Applications

While specific applications of “(4-Hydroxy-3-nitrophenyl)boronic acid” are not readily available, boronic acids, in general, have found important applications in many areas, especially in biomedical areas . Here are some applications of boronic acids:

  • Boronic Acid-Containing Hydrogels

    • Application : Boronic acid-containing hydrogels are important intelligent materials. They exhibit interesting properties such as glucose-sensitivity, reversibility, and self-healing .
    • Methods : The synthesis and properties of various boronic acid-containing hydrogels include macroscopic hydrogels, microgels, and layer-by-layer self-assembled films .
    • Results : These materials have found important applications in many areas, especially in the design of various glucose sensors and self-regulated insulin delivery devices .
  • Sensing and Detection

    • Application : Boronic acids have proven to be valuable in the development of sensors and detection methods due to their ability to form complexes with a wide range of analytes .
    • Methods : These applications can be either homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
    • Results : These applications find utility in diverse fields such as environmental monitoring and medical diagnostics, among others .
  • Biomedical Applications

    • Application : Boronic acids are used in materials that serve as lipase inhibitors, human immunodeficiency virus (HIV) inhibitors, glucose sensors, insulin delivery systems, dopamine sensors, supports for cell growth, and BNCT agents .
    • Methods : The specific methods of application vary depending on the specific use case, but generally involve the incorporation of boronic acids into various types of biomedical materials .
    • Results : The results of these applications can include improved medical diagnostics, more effective treatments for various diseases, and advancements in biomedical research .
  • Construction of Complex Molecules

    • Application : Boronic acids are a well-known class of reagents that have been widely used in modern synthesis for the formation of C–C and C–heteroatom bonds .
    • Methods : The specific methods of application vary depending on the specific use case, but generally involve the use of boronic acids in various types of chemical reactions .
    • Results : The results of these applications can include the synthesis of complex organic molecules for use in various areas of research .

Safety And Hazards

“(4-Hydroxy-3-nitrophenyl)boronic acid” is associated with certain hazards. The compound is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for “(4-Hydroxy-3-nitrophenyl)boronic acid” were not found, boronic acids in general are increasingly utilized in diverse areas of research . Their interactions with diols and strong Lewis bases as fluoride or cyanide anions have led to their utility in various sensing applications .

properties

IUPAC Name

(4-hydroxy-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BNO5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQDFOXXEZKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)O)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656966
Record name (4-Hydroxy-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Hydroxy-3-nitrophenyl)boronic acid

CAS RN

850568-75-1
Record name (4-Hydroxy-3-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Ko, Y Jang, S Kwak, H You, J Kim… - Journal of Medicinal …, 2023 - ACS Publications
Chemokine-like receptor 1 (CMKLR1)─a G protein-coupled receptor─has functional roles in the immune system and related diseases, including psoriasis and metabolic diseases. …
Number of citations: 3 pubs.acs.org

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